(15R)-13-(furan-2-ylmethyl)-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione
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Overview
Description
LSM-3853 is a member of beta-carbolines.
Scientific Research Applications
Synthesis and Reactivity
- The synthesis of furan-containing macrocyclic ring systems, such as those found in lophotoxin and other nicotinic receptor antagonists, involves a cyclisation from an unsaturated acyl radical intermediate. This demonstrates the compound's relevance in the synthesis of complex macrocyclic structures (Astley & Pattenden, 1992).
Structural and NMR Studies
- Comprehensive structural analysis and NMR data assignment for similar cyclopeptide alkaloids have been conducted, showcasing the importance of these compounds in understanding complex molecular structures (Nisar et al., 2010).
Chiral Resolution and Simulation Studies
- The chiral resolution of stereomers and simulation studies of newly synthesized antibacterial agents with two chiral centers provide insights into the compound's pharmaceutical applications. The study highlights the importance of stereochemistry in drug development and the potential for creating optically active drugs (Ali et al., 2020).
Catalysis and Biomass Conversion
- The compound is relevant in catalysis, particularly in the hydrogenation of biomass-derived substances in aqueous acidic medium. This underscores its potential application in green chemistry and sustainable resource conversion (Latifi et al., 2017).
Macrocyclic and Ligand Synthesis
- Research also delves into the synthesis of macrocyclic ligands containing elements like pyridine. These ligands are crucial for the development of metal complexes used in various chemical applications (Costa & Delgado, 1993).
Properties
Molecular Formula |
C20H19N3O3 |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
(15R)-13-(furan-2-ylmethyl)-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione |
InChI |
InChI=1S/C20H19N3O3/c1-20(2)17-14(13-7-3-4-8-15(13)21-17)10-16-18(24)22(19(25)23(16)20)11-12-6-5-9-26-12/h3-9,16,21H,10-11H2,1-2H3/t16-/m1/s1 |
InChI Key |
HXQRPYYCCBMJJT-MRXNPFEDSA-N |
Isomeric SMILES |
CC1(C2=C(C[C@H]3N1C(=O)N(C3=O)CC4=CC=CO4)C5=CC=CC=C5N2)C |
Canonical SMILES |
CC1(C2=C(CC3N1C(=O)N(C3=O)CC4=CC=CO4)C5=CC=CC=C5N2)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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